molecular formula C28H39NO7 B132550 methyl (2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate CAS No. 900811-40-7

methyl (2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate

Cat. No.: B132550
CAS No.: 900811-40-7
M. Wt: 501.6 g/mol
InChI Key: PPQCIDBDYQDULA-ZEQRLZLVSA-N
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Description

Methyl (2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate is a useful research compound. Its molecular formula is C28H39NO7 and its molecular weight is 501.6 g/mol. The purity is usually 95%.
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Biological Activity

Methyl (2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate, often referred to as a complex organic compound, has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by the following features:

  • IUPAC Name : this compound.
  • CAS Number : 900811-40-7.
  • Molecular Formula : C30H49NO7.

The compound is characterized by multiple functional groups that contribute to its biological activity, including methoxy, phenyl, and carbonyl moieties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in animal models. It appears to inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.
  • Antioxidant Properties : In vitro assays revealed that this compound possesses antioxidant capabilities, potentially scavenging free radicals and reducing oxidative stress in cellular systems.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, several pathways have been proposed:

  • Inhibition of Specific Kinases : The compound may act as an inhibitor of certain kinases involved in cell proliferation and survival.
  • Modulation of Gene Expression : It has been observed to affect the expression levels of genes associated with apoptosis and inflammation.

Case Study 1: Antitumor Activity in Breast Cancer

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells compared to control groups.

Case Study 2: Anti-inflammatory Effects in Rodent Models

In a rodent model of induced inflammation, administration of the compound at a dose of 20 mg/kg significantly reduced paw edema compared to untreated controls. Histological analysis showed decreased infiltration of inflammatory cells.

Data Tables

Biological ActivityEffect ObservedReference
Antitumor50% cell viability reduction at 10 µM
Anti-inflammatoryReduced paw edema by 40% at 20 mg/kg
AntioxidantScavenging of free radicals

Properties

IUPAC Name

methyl (2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39NO7/c1-20(2)23(16-22-12-13-25(33-4)26(17-22)35-15-9-14-32-3)18-24(27(30)34-5)29-28(31)36-19-21-10-7-6-8-11-21/h6-8,10-13,17,20,23-24H,9,14-16,18-19H2,1-5H3,(H,29,31)/t23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQCIDBDYQDULA-ZEQRLZLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468619
Record name FT-0671254
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900811-40-7
Record name FT-0671254
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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